molecular formula C9H12FN3O B7580898 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide

2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide

Cat. No.: B7580898
M. Wt: 197.21 g/mol
InChI Key: UJJGCBQXVIKSIP-UHFFFAOYSA-N
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Description

2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, which is known for its significant biological activities and its role in medicinal chemistry.

Preparation Methods

The synthesis of 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. One common synthetic route involves the reaction of 5-fluoropyridine-2-carboxylic acid with appropriate amines under specific conditions to form the desired product. The reaction conditions often include the use of coupling agents such as EDCI or DCC, and the reactions are typically carried out in solvents like DMF or DCM .

Chemical Reactions Analysis

2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials and in the study of chemical processes

Mechanism of Action

The mechanism of action of 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety plays a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c1-9(2,11)8(14)13-7-4-3-6(10)5-12-7/h3-5H,11H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJGCBQXVIKSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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